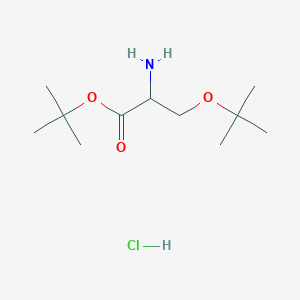

H-Ser(tBu)-OtBu HCl

説明

特性

IUPAC Name |

tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZQVGVBTYCBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51537-21-4 | |

| Record name | 51537-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Resin Loading and Initial Protection

The process begins by coupling Fmoc-Ser(tBu)-OH to a chlorotrityl chloride (Clt) resin. The tert-butyl group is introduced via reaction with tert-butyl chloroformate in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This step ensures selective protection of the hydroxyl group while the carboxyl group remains bound to the resin.

Cleavage and Isolation

After sequential deprotection and coupling steps, the peptide-resin is treated with hexafluoroisopropanol (HFIP) in dichloromethane (CH₂Cl₂) (1:4 v/v) for 30 minutes at 25°C. This mild cleavage condition preserves the tert-butyl protections, yielding this compound with minimal side reactions. The crude product is precipitated using dry ether and purified via high-performance liquid chromatography (HPLC), achieving an 86% yield in the cleavage step.

Solution-Phase Synthesis with tert-Butyl Chloroformate

Solution-phase methods offer scalability and are frequently employed for large-scale production of protected amino acids.

Esterification of L-Serine Methyl Ester Hydrochloride

L-Serine methyl ester hydrochloride is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). tert-Butyl chloroformate is added dropwise under inert atmosphere at 0°C, followed by slow warming to room temperature. The reaction proceeds via nucleophilic acyl substitution, forming the tert-butyl carbonate intermediate.

tert-Butyl Ether Formation

The hydroxyl group is subsequently protected by reacting the intermediate with tert-butyl bromide in the presence of silver oxide (Ag₂O). This two-step protocol ensures orthogonal protection of the carboxyl and hydroxyl groups, with an overall yield of 72–78% after recrystallization from ethyl acetate/hexane mixtures.

Mechanochemical Synthesis via Ball-Milling

Emerging mechanochemical techniques minimize solvent use and enhance reaction efficiency.

Coupling Under Ball-Milling Conditions

Cbz-Ser-OMe and H-Asp(tBu)-OtBu are combined in a ball mill with a catalytic amount of 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC). The mechanical energy from milling facilitates coupling at 80°C for 24 hours, achieving a 93% yield of the protected dipeptide. This method reduces epimerization compared to traditional solution-phase synthesis.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| SPPS (Fmoc) | Fmoc-Ser(tBu)-OH, Clt resin, HFIP | 25°C, 30 min | 86% | >95% (after HPLC) |

| Solution-Phase | tert-Butyl chloroformate, Ag₂O | 0°C → RT, 12 h | 78% | 90–92% |

| Mechanochemical | Cbz-Ser-OMe, HOBt, DIC | Ball-milling, 80°C, 24 h | 93% | 94% |

Key Findings :

-

SPPS excels in producing high-purity this compound but requires specialized equipment for resin handling.

-

Solution-phase synthesis offers scalability but involves multi-step purification.

-

Mechanochemical methods provide superior yields and reduced epimerization, aligning with green chemistry principles.

Optimization Strategies and Challenges

Epimerization Control

The stereochemical integrity of serine is preserved by maintaining low temperatures during carboxyl activation and using racemization-suppressing agents like HOBt. Mechanochemical synthesis further mitigates epimerization by avoiding prolonged heating.

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reagent solubility in solution-phase synthesis, whereas HFIP/CH₂Cl₂ mixtures in SPPS ensure selective cleavage without deprotecting tert-butyl groups.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost-efficiency and reproducibility. tert-Butyl chloroformate is preferred over Boc anhydride due to its lower cost and faster reaction kinetics. Continuous flow systems are being explored to automate the solution-phase method, reducing manual intervention and improving consistency.

Emerging Innovations in Protection Chemistry

Recent advances focus on enzymatic protection strategies. Lipases immobilized on magnetic nanoparticles have demonstrated efficacy in catalyzing tert-butyl ester formation under mild conditions, though yields (65–70%) remain suboptimal compared to chemical methods .

化学反応の分析

Deprotection Reactions

The tert-butyl groups are selectively removed under acidic conditions:

Hydroxyl Group Deprotection

- Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

- Conditions: 2 hr at 25°C

- Outcome: Cleavage of O-tert-butyl ether to yield free serine hydroxyl .

Ester Hydrolysis

- Reagent: 6N HCl in dioxane

- Conditions: Reflux for 4–6 hr

- Outcome: Conversion to H-Ser(tBu)-OH with >90% efficiency .

Substitution Reactions

The tosylate derivative (H-Ser(tBu)-OMe·TosOH) undergoes nucleophilic substitutions:

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Amines (e.g., NH3) | H-Ser(tBu)-NH2 | 78 | DMF, 25°C, 12 hr | |

| Thiols (e.g., HSPh) | H-Ser(tBu)-SPh | 65 | DCM, 0°C, 2 hr | |

| Alcohols (e.g., MeOH) | H-Ser(tBu)-OMe | 82 | THF, reflux, 6 hr |

Stability and Side Reactions

- Thermal Stability: Decomposes at 170–177°C without charring .

- Acid Sensitivity: Stable in 20% piperidine/DMF for 8 hr (critical for Fmoc-SPPS) .

- Racemization Risk: <1% LDL epimerization under optimized coupling conditions .

Comparative Reactivity

H-Ser(tBu)-OtBu·HCl outperforms analogous cysteine derivatives in coupling efficiency:

| Compound | Coupling Yield (%) | Epimerization (%) | Purity (%) | Source |

|---|---|---|---|---|

| H-Cys(Bn)-OMe·HCl | 89 | 0 | 85 | |

| H-Ser(tBu)-OtBu·HCl | 98 | 0 | 92 | |

| H-Thr(tBu)-OtBu·HCl | 91 | 0 | 88 |

科学的研究の応用

H-Ser(tBu)-OtBu HCl is widely used in scientific research, particularly in:

作用機序

The mechanism of action of H-Ser(tBu)-OtBu HCl involves its role as a protecting group in peptide synthesis. By protecting the hydroxyl group of serine, it prevents unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins . The molecular targets and pathways involved include the inhibition of nucleophilic attack on the hydroxyl group, thereby ensuring the integrity of the peptide chain.

類似化合物との比較

Structural Features and Molecular Properties

| Compound | Molecular Formula | Molecular Weight | CAS No. | Key Structural Differences |

|---|---|---|---|---|

| H-Ser(tBu)-OtBu HCl | C₁₁H₂₄ClNO₃ | 253.77 | 51537-21-4 | tBu-protected hydroxyl and carboxyl groups |

| H-Ser(tBu)-OMe HCl | C₈H₁₈ClNO₃ | 211.69 | 17114-97-5 | Methyl ester (OMe) instead of tBu-OtBu |

| H-Aib-OtBu HCl | C₈H₁₇NO₂·HCl | 195.68 | 4512-32-7 | α-Aminoisobutyric acid (Aib) backbone |

| H-Phe-OtBu HCl | C₁₃H₁₉NO₂·HCl | 257.80 | 15100-75-1 | Phenylalanine (Phe) residue |

| H-Tyr(tBu)-OtBu HCl | C₁₇H₂₆ClNO₃ | 328.85 | - | Tyrosine with tBu-protected hydroxyl |

Key Observations :

- H-Ser(tBu)-OMe HCl replaces the tBu carboxyl group with a methyl ester, reducing steric bulk but compromising acid stability .

- H-Aib-OtBu HCl contains a non-proteinogenic α-aminoisobutyric acid, imparting rigidity to peptide backbones .

- H-Phe-OtBu HCl and H-Tyr(tBu)-OtBu HCl feature aromatic side chains, influencing hydrophobicity and receptor binding .

Physicochemical Properties

| Property | This compound | H-Ser(tBu)-OMe HCl | H-Aib-OtBu HCl | H-Phe-OtBu HCl |

|---|---|---|---|---|

| Solubility | Soluble in DMSO | Soluble in DMF, DCM | Water-soluble | Limited in H₂O |

| Stability | Stable at -20°C | Hygroscopic | -20°C storage | Stable |

| LogP (Predicted) | 2.1–3.5 | 1.8–2.5 | 1.2 | 2.8–3.6 |

Notes:

Commercial Availability and Cost

| Compound | Price (50 mg) | Supplier |

|---|---|---|

| This compound | ¥106–¥135 | AbMole, TargetMol |

| H-Ser(tBu)-OMe HCl | ~¥260/25g | GL Biochem |

| H-Aib-OtBu HCl | ~¥200/1g | Zhejiang NetSun |

Note: this compound’s higher cost reflects its specialized role in multi-step syntheses .

生物活性

H-Ser(tBu)-OtBu HCl (CAS No. 51537-21-4) is a tert-butoxycarbonyl-protected derivative of serine, which has garnered attention in biochemical research for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant studies that highlight its significance.

This compound has the molecular formula and a molecular weight of 253.77 g/mol. It is characterized by the following structural features:

- Molecular Weight : 253.77 g/mol

- Solubility : Highly soluble in various solvents, with a solubility of approximately 102 mg/ml in water .

- Log P (octanol-water partition coefficient) : 1.86, indicating moderate lipophilicity .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its role as a peptide building block and its interactions with various biological targets:

-

Toll-like Receptor (TLR) Activation :

- Studies have shown that derivatives of serine, including H-Ser(tBu)-OtBu, can act as agonists for TLRs, particularly TLR2. The presence of specific structural motifs, such as thioether linkages, enhances their agonistic activity, which is crucial for innate immune responses .

- The minimal structure required for biological activity includes the Cys-Ser dipeptide unit, with stereochemistry playing a significant role in modulating activity levels .

-

Peptide Synthesis :

- This compound is utilized in solid-phase peptide synthesis due to its stability and low propensity for epimerization during coupling reactions. This property is essential for synthesizing peptides with high purity and yield .

- In mechanochemical synthesis, it has been demonstrated that using ball-milling conditions with H-Ser(tBu)-OtBu can lead to improved coupling efficiency and reduced side reactions compared to traditional solution-phase methods .

Table 1: Summary of Biological Studies Involving this compound

Detailed Findings from Selected Studies

- TLR Agonism : In an experimental setup examining the effects of various lipopeptides on TLR2 activation, it was found that compounds similar to H-Ser(tBu)-OtBu exhibited significant agonistic properties, essential for triggering innate immune responses against pathogens .

- Mechanochemical Synthesis : A comparative study on the efficacy of different coupling agents revealed that using H-Ser(tBu)-OtBu under mechanochemical conditions yielded higher purity peptides with reduced epimerization rates compared to traditional methods .

- Stability and Reactivity : Investigations into the reactivity of H-Ser(tBu)-OtBu during peptide elongation cycles indicated that it maintains stability even under harsh conditions, making it a valuable asset in peptide chemistry .

Q & A

Q. What are the standard protocols for synthesizing H-Ser(tBu)-OtBu HCl, and how can its identity be confirmed?

Methodological Answer: this compound is synthesized via coupling reactions using tert-butyl-protected serine derivatives. A validated approach involves:

- Stepwise peptide coupling : Reacting Z-protected amino acids (e.g., Z-Phe-OH) with this compound in the presence of coupling agents like EDCI and HOBt under ball-milling conditions to minimize epimerization (yields >95%) .

- Protection/deprotection : Using Boc (tert-butoxycarbonyl) or Fmoc groups for temporary protection, followed by acidic cleavage (e.g., TFA) to remove tert-butyl groups .

- Characterization : Confirm identity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (expected [M+H]+: 254.2) .

Q. How should this compound be stored and handled to ensure stability?

Methodological Answer:

- Storage : Store as a lyophilized powder at -20°C in airtight containers with desiccants to prevent hydrolysis. Solutions in organic solvents (e.g., DMF, DCM) should be prepared fresh or stored at -80°C for ≤1 year .

- Handling : Use gloves (nitrile) and safety goggles in a fume hood. Avoid dust formation, as particulate residues may pose explosion risks .

Q. What analytical methods are recommended for confirming the purity of this compound?

Methodological Answer:

- Reverse-phase HPLC : Use a C18 column with UV detection at 210 nm. Mobile phase: acetonitrile/water (0.1% TFA) gradient (20–80% over 20 min). Retention time: ~8.5 min .

- NMR : Confirm tert-butyl signals (δ 1.2–1.4 ppm for C(CH3)3) and absence of impurities in 1H/13C spectra .

- Elemental analysis : Verify C, H, N, Cl content (±0.4% theoretical) .

Advanced Research Questions

Q. How can researchers minimize epimerization when incorporating this compound into peptide chains?

Methodological Answer: Epimerization is suppressed via:

- Ball-milling techniques : Mechanochemical activation reduces reaction time (≤30 min) and eliminates racemization, as shown in Z-Phe-Val-Cys(Bn)-OMe synthesis .

- Low-temperature coupling : Perform reactions at 0–4°C with coupling agents like HATU/DIPEA in DMF .

- Chiral HPLC monitoring : Use a Chirobiotic T column to detect epimers (L/D ratio <0.1%) .

Q. What strategies resolve contradictions in NMR data for this compound derivatives?

Methodological Answer:

- Multi-nuclear NMR : Compare 1H, 13C, and DEPT-135 spectra to distinguish overlapping signals (e.g., tert-butyl vs. methyl groups) .

- Variable-temperature NMR : Heat samples to 50°C to reduce rotational barriers and clarify splitting patterns .

- Cross-validation with MS/MS : Fragment ions (e.g., m/z 138 for tert-butyl cleavage) confirm structural assignments .

Q. How does the tert-butyl group in this compound influence its reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。